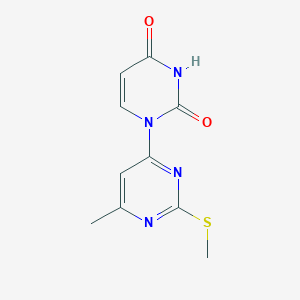
cyclopentyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopentyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate and related compounds often involves multistep chemical reactions that may include cycloaddition, lactone cleavage, and dehydration or reduction steps. For instance, 4,6-Dichloro-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones obtained from cycloaddition of 2H-1,4-oxazin-2-ones and alkene compounds undergo lactone cleavage with alcohols to yield tetrahydro-5-hydroxy-6-oxo-2-pyridinecarboxylates, which can then be transformed into various pyridine- or piperidinecarboxylates through further chemical modifications (Dubois, Fannes, Compernolle, & Hoornaert, 1996).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray diffraction, which provides detailed insights into their crystallographic parameters and conformation. The structure of related compounds, like 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one, has been determined, showcasing the dihedral angles between phenyl and heterocycle planes and the formation of molecular aggregates (Albov, Rybakov, Babaev, & Aslanov, 2005).
科学的研究の応用
Synthesis and Chemical Transformations
Cyclopentyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is involved in complex chemical syntheses and transformations, illustrating its versatility as a building block in organic chemistry. A notable method involves a one-pot, multi-component process that synthesizes cyclopentyl and cyclohexyl annealed pyridines, highlighting its role in creating compounds with potential pharmaceutical applications (Yehia, Polborn, & Müller, 2002). This process underscores the compound's utility in synthesizing structurally complex and biologically relevant molecules, such as those found in the vitamin B6 family and various alkaloids, which are crucial in pharmaceutical chemistry.
Crystal Structure Analysis
The compound's derivatives have been subject to crystal structure analyses to understand their molecular configurations better and how these affect their physical and chemical properties. For instance, the study of anticonvulsant enaminones revealed insights into their hydrogen bonding and structural disorders, contributing to the field of medicinal chemistry and drug design (Kubicki, Bassyouni, & Codding, 2000). These analyses are crucial for designing more effective drugs by understanding the structural basis of their activity.
Medicinal Chemistry Applications
The exploration of cyclopentyl derivatives extends to their potential in medicinal chemistry, particularly as anticonvulsant and antibacterial agents. Research into the transformation of similar compounds has yielded new derivatives with weak antibacterial activity, demonstrating the ongoing interest in developing novel therapeutic agents from this chemical framework (Anusevičius et al., 2014). Such studies are pivotal for discovering new drugs and understanding how structural modifications can enhance or diversify biological activity.
Environmental and Material Science Applications
Beyond pharmaceuticals, cyclopentyl derivatives have shown potential in environmental and material sciences. For example, their structural motifs have been investigated for use in controlled-release herbicides, highlighting the intersection of chemistry and agricultural technology (Mehltretter et al., 1974). This research underscores the broad applicability of such compounds in developing sustainable agricultural practices and materials.
特性
IUPAC Name |
cyclopentyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c1-10-16(18(23)24-11-5-2-3-6-11)13(9-15(22)21-10)12-7-4-8-14(19)17(12)20/h4,7-8,11,13H,2-3,5-6,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZFAADRBUFEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)
![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)


![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)
![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)


![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)
![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)
